2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine
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Overview
Description
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique structure, which includes both methoxy groups and a fused bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxy-1,3,5-triazine with an appropriate cyclopentane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine compound with different substituents, used in peptide coupling reactions.
Uniqueness
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-17-11-13-10(14-12(15-11)18-2)16-6-8-4-3-5-9(8)7-16/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXBCBXWWGNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC3CCCC3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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